1-Benzyl-5-hydroxy-1H-pyrazole-4-carbonitrile

Descripción

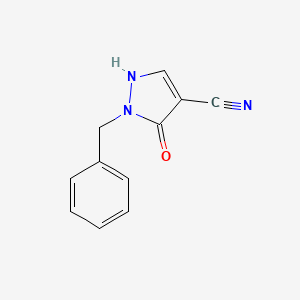

1-Benzyl-5-hydroxy-1H-pyrazole-4-carbonitrile is a pyrazole derivative featuring a benzyl group at the 1-position, a hydroxyl (-OH) group at the 5-position, and a cyano (-CN) group at the 4-position. Pyrazole-based compounds are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties.

Propiedades

Fórmula molecular |

C11H9N3O |

|---|---|

Peso molecular |

199.21 g/mol |

Nombre IUPAC |

2-benzyl-3-oxo-1H-pyrazole-4-carbonitrile |

InChI |

InChI=1S/C11H9N3O/c12-6-10-7-13-14(11(10)15)8-9-4-2-1-3-5-9/h1-5,7,13H,8H2 |

Clave InChI |

VSFJJQLUWHVZQT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CN2C(=O)C(=CN2)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-hydroxy-1H-pyrazole-4-carbonitrile can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of benzylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which then undergoes cyclization and subsequent functional group transformations to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reaction and purification processes .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-5-hydroxy-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products:

Oxidation: Formation of 1-benzyl-5-oxo-1H-pyrazole-4-carbonitrile.

Reduction: Formation of 1-benzyl-5-hydroxy-1H-pyrazole-4-amine.

Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the development of novel materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-Benzyl-5-hydroxy-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of the target molecules .

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Pyrazole-4-carbonitrile Derivatives

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

Hydroxy vs. Amino/Fluoro Groups (Position 5): The hydroxyl group in the target compound may increase polarity and aqueous solubility compared to amino () or fluoro () substituents. Amino groups introduce basicity, enabling salt formation and ionic interactions, while fluoro groups enhance metabolic stability and electronegativity .

Benzyl vs. Substituted Phenyl (Position 1):

- The benzyl group (CH2Ph) in the target compound provides greater steric flexibility compared to direct phenyl substituents (e.g., 4-fluorophenyl in ). This flexibility could influence binding interactions in biological targets or alter crystallization behavior .

The bromo group also offers a site for further functionalization via nucleophilic substitution .

Actividad Biológica

1-Benzyl-5-hydroxy-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a pyrazole ring substituted with a benzyl group, a hydroxyl group, and a nitrile group, which contribute to its diverse biological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉N₃O |

| Molecular Weight | 199.21 g/mol |

| IUPAC Name | 2-benzyl-3-oxo-1H-pyrazole-4-carbonitrile |

| InChI | InChI=1S/C11H9N3O/c12-6-10-7-13-14(11(10)15)8-9-4-2-1-3-5-9/h1-5,7,13H,8H2 |

| SMILES | C1=CC=C(C=C1)CN2C(=O)C(=CN2)C#N |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies have demonstrated that it can inhibit the proliferation of cancer cells in several lines, including breast cancer (MCF-7 and MDA-MB-231) and leukemia cells. Notably, the combination of this compound with doxorubicin enhanced cytotoxic effects in resistant cancer cell lines .

Mechanism of Action:

The mechanism through which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis. The presence of the hydroxyl and nitrile groups facilitates binding to specific molecular targets, potentially inhibiting enzymes involved in tumor growth .

Study 1: Anticancer Synergy with Doxorubicin

A study conducted on breast cancer cell lines revealed that when this compound was used in conjunction with doxorubicin, there was a significant increase in cytotoxicity compared to doxorubicin alone. The combination index method confirmed a synergistic effect, particularly in the MDA-MB-231 cell line characterized by its aggressive nature .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively at low concentrations, supporting its potential as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.